molecular formula C13H14N2O4S B2730298 3-(1-(Furan-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798638-13-7

3-(1-(Furan-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2730298
CAS RN: 1798638-13-7
M. Wt: 294.33
InChI Key: SFNDSZOSYCXBNQ-UHFFFAOYSA-N
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Description

3-(1-(Furan-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as Furosemide, is a potent diuretic drug used to treat hypertension, edema, and congestive heart failure. Furosemide is a sulfonamide loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased excretion of water and electrolytes, which helps to reduce edema and blood pressure.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been used in studies focusing on its synthesis and structural characterization. For instance, a study by Halim and Ibrahim (2021) explored the synthesis and structural analysis of a related compound, demonstrating its potential for further chemical transformations and applications in various fields like materials science (Halim & Ibrahim, 2021).

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of compounds structurally related to 3-(1-(Furan-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione. For example, Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, demonstrating antimicrobial activities against certain microorganisms (Başoğlu et al., 2013).

Anticancer and Anti-inflammatory Activity

Uwabagira and Sarojini (2019) explored the anticancer and anti-inflammatory activities of a similar compound, revealing its potential in pharmacological research, particularly in the development of new treatments for cancer and inflammation (Uwabagira & Sarojini, 2019).

Hypoglycemic Activity and Molecular Docking Studies

Kumar et al. (2021) investigated the hypoglycemic activity of derivatives of the compound, highlighting its potential role in managing diabetes. This study also included molecular docking analysis, which is crucial in understanding how these compounds interact with biological targets (Kumar, Rao, & Reddy, 2021).

Docking Analysis for Antimicrobial and Antiproliferative Agents

Kumar et al. (2022) designed a library of compounds including derivatives of this compound for screening as antimicrobial and anticancer agents, using molecular docking studies for evaluation (Kumar, Sharma, Kumar, Marwaha, & Marwaha, 2022).

properties

IUPAC Name

3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNDSZOSYCXBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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